

SR 142948: An In-depth Technical Guide on Neurotensin Receptor Binding Affinity

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Compound of Interest

Compound Name: SR 142948-C3-NHMe

Cat. No.: B15616320

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the neurotensin receptor binding affinity of SR 142948, a potent and selective non-peptide neurotensin receptor antagonist. The information presented herein is crucial for researchers and professionals involved in drug discovery and development targeting the neurotensin system. It is important to note that **SR 142948-C3-NHMe** is a methylated derivative of SR 142948.^[1] While specific binding affinity data for **SR 142948-C3-NHMe** is not extensively available in public literature, the data for the parent compound, SR 142948 (also referred to as SR 142948A), provides a critical benchmark for understanding its potential interactions with neurotensin receptors.

Quantitative Binding Affinity Data

SR 142948 exhibits high affinity for neurotensin receptors, as demonstrated by its low nanomolar inhibition constants (K_i) and half-maximal inhibitory concentrations (IC_{50}). These values have been determined across various cell lines and tissue preparations, consistently showcasing its potency.

Parameter	Value (nM)	Cell Line / Tissue	Radioligand	Reference
IC50	0.32	HT-29 cells	[125I-Tyr3]NT	[2] [3] [4]
IC50	1.19	h-NTR1-CHO cells	[125I-Tyr3]NT	[2] [3]
IC50	3.96	Adult rat brain	[125I-Tyr3]NT	[2] [3] [4]
IC50	0.30	Guinea pig brain membranes	[3H]SR 48692	[4]
IC50	~0.32 - 3.96	Various	Not Specified	[5]
IC50	0.24 ± 0.01	Human umbilical vein endothelial cells	[125I]-neurotensin	[6]
Ki	< 10	Not Specified	Not Specified	[5] [7]
Ki	0.28	HT-29 cells	[125I-Tyr3]NT	[4]
Ki	0.17	Guinea pig brain membranes	[3H]SR 48692	[4]
Kd	3.5	Rat brain membrane homogenates	[3H]SR 142948A	[8]
Kd	6.8	Levocabastine-insensitive NT1 receptors (rat brain)	[3H]SR 142948A	[8]
Kd	4.8	Levocabastine-sensitive NT2 receptors (rat brain)	[3H]SR 142948A	[8]

Experimental Protocols

The binding affinity of SR 142948 to neurotensin receptors is typically determined using radioligand binding assays. These assays measure the ability of the unlabeled compound (SR 142948) to compete with a radiolabeled ligand for binding to the receptor.

Radioligand Competition Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) of SR 142948.

Materials:

- **Cell Membranes or Tissue Homogenates:** Preparations from cells expressing neurotensin receptors (e.g., HT-29, CHO-hNTS1) or from brain tissue.
- **Radioligand:** A high-affinity radiolabeled neurotensin receptor ligand, such as [125I-Tyr³]neurotensin or [3H]SR 48692.
- **Unlabeled Ligand:** SR 142948.
- **Assay Buffer:** Typically a buffered solution (e.g., Tris-HCl) containing salts and other additives to ensure optimal binding conditions.
- **Filtration Apparatus:** To separate bound from free radioligand.
- **Scintillation Counter:** To measure radioactivity.

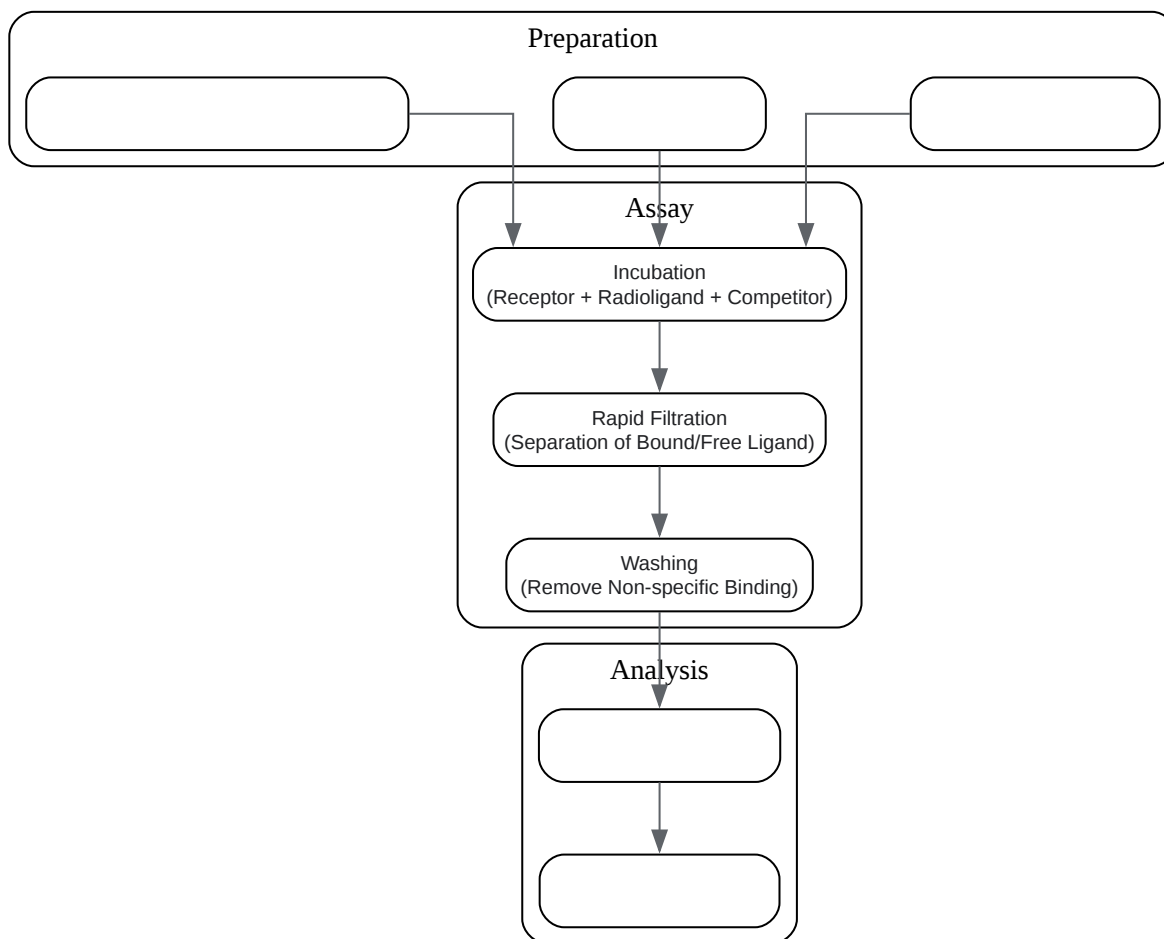
Procedure:

- **Incubation:** A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (SR 142948) are incubated with the receptor preparation in the assay buffer.
- **Equilibrium:** The incubation is carried out for a sufficient time and at an appropriate temperature to allow the binding reaction to reach equilibrium.
- **Termination:** The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

- **Washing:** The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- **Quantification:** The amount of radioactivity trapped on the filters is measured using a scintillation counter.
- **Data Analysis:** The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Radioligand Binding Assay

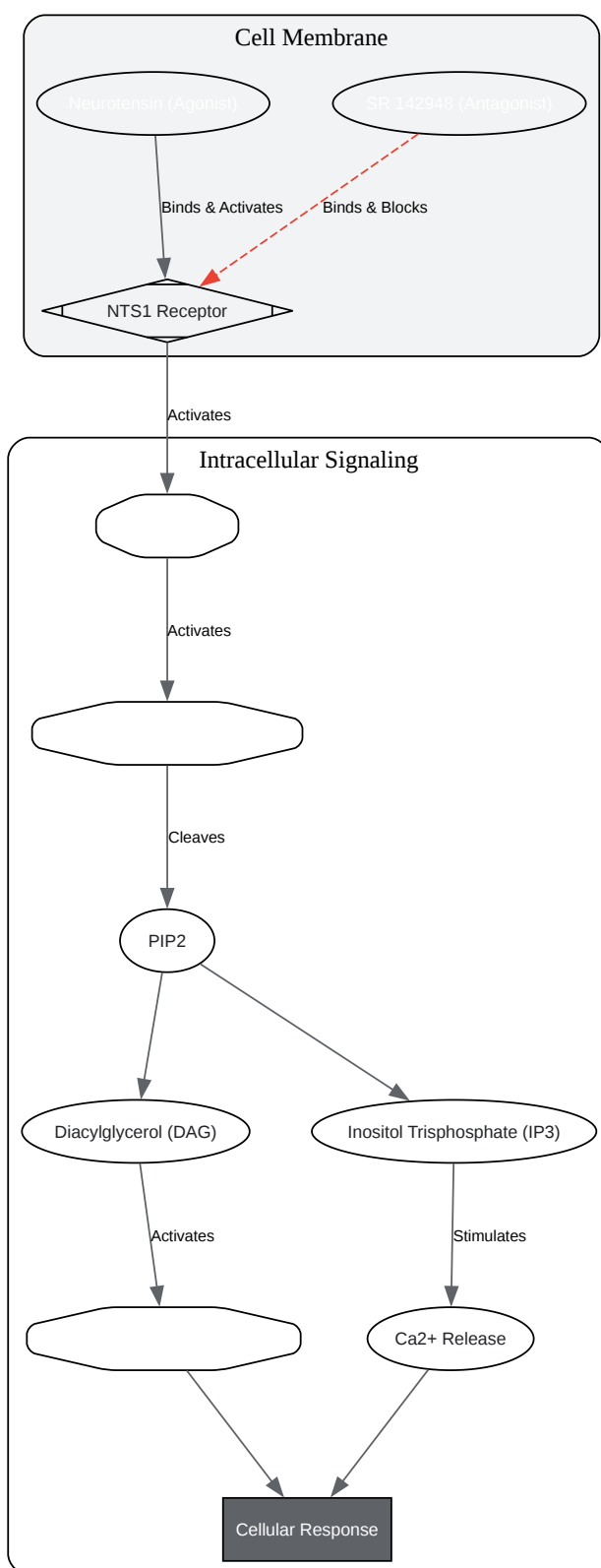


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Caption: Workflow for a typical radioligand competition binding assay.

Neurotensin Receptor Signaling Pathway

SR 142948 acts as an antagonist at neurotensin receptors, primarily the high-affinity NTS1 receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous agonist, neurotensin, to NTS1 initiates a cascade of intracellular signaling events. SR 142948 blocks these downstream effects.



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Caption: Simplified signaling pathway of the NTS1 receptor.

In summary, SR 142948 is a highly potent neurotensin receptor antagonist with nanomolar binding affinity. The provided data and protocols offer a foundational understanding for researchers investigating the therapeutic potential of targeting the neurotensin system. The antagonist properties of SR 142948 make it a valuable tool for elucidating the physiological and pathological roles of neurotensin.[9][10][11]

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